N,N-dimethylformamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethylformamide;hydrochloride is a chemical compound formed by the interaction of dimethylformamide and hydrogen chloride. Dimethylformamide is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. Hydrogen chloride is a diatomic molecule consisting of a hydrogen atom and a chlorine atom, and it is a colorless gas at room temperature. The complex formed between dimethylformamide and hydrogen chloride is of significant interest in various fields of chemistry due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of dimethylformamide hydrogen chloride complex typically involves the direct reaction of dimethylformamide with hydrogen chloride gas. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

(CH3)2NC(O)H+HCl→(CH3)2NC(O)H⋅HCl

This reaction is exothermic and should be conducted in a well-ventilated area or under a fume hood to avoid the inhalation of hydrogen chloride gas. The reaction mixture is often cooled to control the exothermic nature of the reaction and to ensure the stability of the complex.

Industrial Production Methods

In industrial settings, the production of dimethylformamide hydrogen chloride complex may involve the use of specialized equipment to handle the reactants and control the reaction conditions. The process may include the use of reactors equipped with cooling systems to manage the heat generated during the reaction. Additionally, the purity of the reactants and the control of reaction parameters such as temperature and pressure are crucial to obtaining a high yield of the desired complex.

化学反応の分析

Substitution Reactions

DMF·HCl facilitates nucleophilic substitution reactions, where the chloride ion acts as a nucleophile. For example:

-

SN2 Reactions : In the presence of alkyl halides, DMF·HCl can promote displacement reactions. The chloride ion attacks electrophilic carbon centers, forming substituted products.

-

Acylation : DMF·HCl enhances the reactivity of acyl chlorides by stabilizing intermediates through polar interactions .

Example :

Reaction of p-tolyllithium with DMF·HCl followed by hydroxylamine hydrochloride yields 4-methylbenzaldehyde oxime through sequential formylation and oximation .

Addition Reactions

The complex participates in electrophilic and nucleophilic additions:

-

Carbonyl Additions : HCl in DMF·HCl can protonate carbonyl oxygen, increasing electrophilicity for nucleophilic attack (e.g., Grignard or organolithium additions) .

-

Alkyne Functionalization : DMF·HCl enables carbamoylation of terminal alkynes under oxidative conditions, forming N,N-dimethylpropiolamides .

Table 1: Key Addition Reactions

Decomposition Pathways

DMF·HCl decomposes under thermal or basic conditions:

-

Thermal Decomposition : At elevated temperatures (>100°C), DMF·HCl dissociates into DMF and HCl gas, which can be utilized in situ for acid-catalyzed reactions .

-

Hydrolysis : In aqueous media, hydrolysis yields dimethylamine and formic acid, though this pathway is less common in anhydrous conditions .

Role in Oxidative Transformations

DMF·HCl participates in oxidative carbamoylation and formylation:

-

Oxidative Carbamoylation : Pd(II)-catalyzed reactions with DMF·HCl yield N,N-dimethylamides from aromatic substrates .

-

Vilsmeier-Haack Analogs : While not a direct reagent, DMF·HCl can mimic Vilsmeier conditions by generating electrophilic species in the presence of POCl3 .

Example :

In the presence of Pd(II) and ytterbium oxide, DMF·HCl facilitates the carbamoylation of isoquinoline N-oxides to form N,N-dimethylpicolinamides .

Redox Reactions

DMF·HCl acts as a proton donor in reduction processes:

科学的研究の応用

Scientific Research Applications

-

Solvent for Chemical Reactions

- DMF·HCl is commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. Its high boiling point and low volatility make it ideal for reactions requiring elevated temperatures.

-

Reagent in Synthesis

- It acts as a reagent in various chemical transformations, including:

- Catalyst for Polymerization

- Electrospinning

- Passivation in Perovskite Solar Cells

Case Study 1: Hepatotoxicity

A notable case report highlighted acute hepatic failure following exposure to DMF due to its hepatotoxic properties when inhaled or absorbed through the skin. The patient required intensive medical intervention but recovered with appropriate treatment . This case underscores the importance of handling DMF·HCl with care, especially in laboratory settings.

Case Study 2: Environmental Impact

A study investigating the inhalation toxicity of DMF revealed significant liver damage in animal models exposed to high concentrations over prolonged periods. The findings emphasize the need for stringent safety measures when using DMF·HCl in industrial applications .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Solvent and reagent for amination | High solubility and reactivity |

| Polymer Chemistry | Catalyst for polymerization | Enhanced reaction rates |

| Materials Science | Electrospinning | Production of nanofibers |

| Renewable Energy | Passivation agent for solar cells | Improved efficiency and stability |

| Toxicological Studies | Findings | Implications |

|---|---|---|

| Inhalation Toxicity | Liver damage observed in animal studies | Need for protective measures |

| Hepatotoxicity | Acute liver failure case | Highlighted risks associated with exposure |

作用機序

The mechanism by which dimethylformamide hydrogen chloride complex exerts its effects involves the interaction of the complex with various molecular targets. The hydrogen chloride component can act as a proton donor, facilitating protonation reactions. The dimethylformamide component can act as a polar aprotic solvent, stabilizing reaction intermediates and facilitating nucleophilic substitution reactions. The complex can also participate in hydrogen bonding interactions, influencing the reactivity and stability of other molecules in the reaction mixture.

類似化合物との比較

N,N-dimethylformamide;hydrochloride can be compared with other similar compounds, such as:

Dimethylacetamide hydrogen chloride complex: Similar to dimethylformamide hydrogen chloride complex, this compound is formed by the interaction of dimethylacetamide and hydrogen chloride. It has similar properties and applications but may differ in reactivity and stability.

N-Methylformamide hydrogen chloride complex: This compound is formed by the interaction of N-methylformamide and hydrogen chloride. It has different solubility and reactivity characteristics compared to dimethylformamide hydrogen chloride complex.

Formamide hydrogen chloride complex: Formed by the interaction of formamide and hydrogen chloride, this complex has distinct properties and applications compared to dimethylformamide hydrogen chloride complex.

The uniqueness of dimethylformamide hydrogen chloride complex lies in its ability to act as both a reagent and a solvent in various chemical reactions, making it a versatile compound in scientific research and industrial applications.

特性

CAS番号 |

3397-76-0 |

|---|---|

分子式 |

C3H8ClNO |

分子量 |

109.55 g/mol |

IUPAC名 |

N,N-dimethylformamide;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H |

InChIキー |

SAVROPQJUYSBDD-UHFFFAOYSA-N |

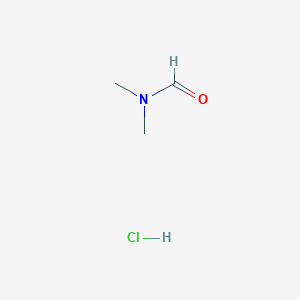

SMILES |

CN(C)C=O.Cl |

正規SMILES |

CN(C)C=O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。